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Abstract
Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant

portion of patients either do not respond or develop resistance to these therapies.[1] A key

mechanism of resistance is the presence of an immunosuppressive tumor microenvironment

(TME), often orchestrated by regulatory T cells (Tregs). LM-4108 is a novel, humanized, Fc-

optimized anti-CCR8 monoclonal antibody designed to selectively deplete tumor-infiltrating

Tregs, thereby reprogramming the TME and restoring anti-tumor immunity. This technical guide

provides a comprehensive overview of the preclinical and clinical evidence supporting LM-
4108's potential in overcoming immunotherapy resistance, with a focus on its mechanism of

action, experimental validation, and clinical efficacy in patients with advanced solid tumors who

have progressed on prior anti-PD-1 therapy.

Introduction: The Challenge of Immunotherapy
Resistance
While ICIs have demonstrated remarkable success in a variety of malignancies, primary and

acquired resistance remain major clinical hurdles.[1][2] The efficacy of ICIs is often limited in
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tumors with a "cold" or immunosuppressive TME, characterized by a high infiltration of Tregs.

Tregs suppress the activity of effector immune cells, such as CD8+ T cells and Natural Killer

(NK) cells, which are crucial for tumor cell killing. C-C motif chemokine receptor 8 (CCR8) has

emerged as a promising therapeutic target as it is highly and selectively expressed on tumor-

infiltrating Tregs, with minimal expression on Tregs in peripheral tissues and other immune

cells.[3][4] This differential expression provides a therapeutic window to specifically target and

eliminate the key drivers of immunosuppression within the tumor.

LM-4108: A Differentiated Approach to Targeting
Tregs
LM-4108 is an IgG1 monoclonal antibody that binds to human CCR8 with high affinity. A key

feature of LM-4108 is its engineered Fc region, which enhances its ability to induce Antibody-

Dependent Cell-mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis

(ADCP).[3][4] This Fc-optimization is designed to potently and selectively deplete CCR8-

expressing Tregs within the TME, thereby unleashing a robust anti-tumor immune response.

Mechanism of Action
The proposed mechanism of action for LM-4108 in overcoming immunotherapy resistance is

centered on the depletion of tumor-infiltrating Tregs.
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Caption: Mechanism of action of LM-4108 in the tumor microenvironment.

Preclinical Evidence
The anti-tumor activity and mechanism of action of LM-4108 have been evaluated in a series of

in vitro and in vivo preclinical studies.

In Vitro Characterization
LM-4108 demonstrated high-affinity binding to human CCR8 (hCCR8) expressed on both high-

expressing U2OS cells and low-expressing Jurkat cells in a dose-dependent manner.[3]
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Cell Line CCR8 Expression EC50 (nM)

U2OS High 0.25

Jurkat Low 0.21

Table 1: Binding Affinity of LM-

4108 to hCCR8-expressing

Cells[3]

LM-4108 effectively induced ADCC against hCCR8-expressing HEK293 cells when co-cultured

with human peripheral blood mononuclear cells (hPBMCs).[3]

Experimental Protocol: ADCC Assay

Target Cells: HEK293 cells engineered to express high levels of hCCR8 and parental

HEK293 cells (negative control).

Effector Cells: Freshly isolated hPBMCs.

Effector to Target Ratio: 50:1.

Method: Target cells were co-cultured with effector cells in the presence of titrated

concentrations of LM-4108 or an isotype control antibody for 6 hours. Cell lysis was

quantified by measuring the release of lactate dehydrogenase (LDH) in the supernatant.

Endpoint: EC50 value, representing the concentration of LM-4108 required to induce 50% of

the maximum cell lysis.

Target Cells LM-4108 EC50 (nM)

hCCR8-expressing HEK293 0.002

Parental HEK293 No activity

Table 2: ADCC Activity of LM-4108[3]

LM-4108 also mediated ADCP of hCCR8-expressing CHO-K1 cells by monocyte-derived

macrophages (MDMs).[3]
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Experimental Protocol: ADCP Assay

Target Cells: CHO-K1 cells engineered to express hCCR8 and parental CHO-K1 cells

(negative control), labeled with CFSE.

Effector Cells: Human monocyte-derived macrophages (MDMs).

Method: CFSE-labeled target cells were incubated with MDMs and titrated concentrations of

LM-4108 or an isotype control for 2 hours. Cells were then stained with an APC-conjugated

anti-human CD14 antibody to identify MDMs.

Endpoint: Phagocytosis index, determined by the percentage of CD14+/CFSE+ double-

positive cells in the total CD14+ population as measured by flow cytometry.
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Caption: Experimental workflow for the ADCP assay.

In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of LM-4108 was evaluated in several syngeneic mouse models,

including models of PD-1 sensitivity and resistance. These studies utilized a murine surrogate

antibody (LM-108m) or were conducted in human CCR8 knock-in (KI) mice.

Experimental Protocol: In Vivo Syngeneic Mouse Models
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Animal Models: BALB/c mice for the CT26 colon carcinoma model, C3H/He mice for the

MBT-2 bladder cancer model, and human CCR8 knock-in (KI) mice for the MC38 colon

adenocarcinoma model.

Tumor Cell Inoculation: Tumor cells were implanted subcutaneously into the flanks of the

mice.

Treatment: Mice were treated with vehicle, LM-108 (or its murine surrogate), an anti-mPD-1

antibody, or a combination of both.

Endpoints: Tumor growth inhibition (TGI), complete response (CR) rates, and analysis of

tumor-infiltrating lymphocytes (TILs) by flow cytometry.

In the PD-1 sensitive CT26 colon cancer model, LM-108m as a single agent showed effective

anti-tumor activity. The combination of LM-108m with an anti-mPD-1 antibody resulted in

additive anti-tumor effects.

In the PD-1 resistant MBT-2 bladder cancer model, the combination of LM-108m and an anti-

mPD-1 antibody demonstrated synergistic anti-tumor effects.

In hCCR8 KI mice bearing MC38 tumors, LM-108 at 10 mg/kg significantly inhibited tumor

growth (TGI = 68.77%) as a monotherapy. Analysis of TILs revealed a significant reduction in

Treg cells and a significant increase in CD8+ T cells, CD4+ T cells, cytotoxic NK cells, and NKT

cells.

Treatment Group TGI (%) Complete Responses

LM-108 (monotherapy) 79.97% 2/8

LM-108 + anti-mPD-1 100% 8/8

Table 3: Anti-tumor Activity of

LM-108 in hCCR8 KI Mice with

MC38 Tumors[3]

Furthermore, tumor-free mice that had been treated with LM-4108 were resistant to tumor re-

challenge, indicating the induction of long-lasting anti-tumor memory.[3]
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Caption: Immunomodulatory effects of LM-4108 on tumor-infiltrating lymphocytes.

Clinical Development in Immunotherapy-Resistant
Cancers
LM-4108 is currently being evaluated in Phase 1/2 clinical trials as a monotherapy and in

combination with anti-PD-1 antibodies in patients with advanced solid tumors (NCT05199753,

NCT05255484, NCT05518045).[3][5][6][7][8][9]

Pooled Analysis in Anti-PD-1 Resistant Gastric Cancer
A pooled analysis of 48 patients with gastric cancer from three Phase 1/2 studies was

conducted.[5][6][7][8][9][10][11][12][13][14] The majority of these patients (89.6%) had received

prior anti-PD-1 therapy.[5][7][8][9][10][11][12][13][14]

Clinical Trial Protocol Overview

Study Design: Open-label, dose escalation and expansion studies.
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Patient Population: Patients with advanced solid tumors, including a cohort of gastric cancer

patients.

Intervention: Intravenous LM-4108 at various dose levels in combination with an anti-PD-1

antibody (pembrolizumab or toripalimab).[7][8][11][12][13][14][15]

Primary Endpoint: Investigator-assessed Objective Response Rate (ORR) per RECIST v1.1.

[7][8][11][12][13][14][15]

Secondary Endpoints: Safety, other efficacy outcomes (e.g., Disease Control Rate (DCR),

Progression-Free Survival (PFS)), and biomarker analysis.[7][8][10][11][12][13][14][15]

In 36 efficacy-evaluable patients across all regimens, the combination of LM-4108 and an anti-

PD-1 antibody demonstrated promising anti-tumor activity.[5][6]

Efficacy Endpoint
All Efficacy-
Evaluable Patients
(n=36)

Patients who
Progressed on
First-Line
Treatment (n=11)

High CCR8
Expression
Patients who
Progressed on
First-Line
Treatment (n=8)

ORR
36.1% (95% CI

20.8%–53.8%)

63.6% (95% CI

30.8%–89.1%)
87.5%

DCR
72.2% (95% CI

54.8%–85.8%)

81.8% (95% CI

48.2%–97.7%)
100%

Median PFS
6.53 months (95% CI

2.96–NA)
Not Reported Not Reported

Table 4: Efficacy of

LM-4108 in

Combination with an

Anti-PD-1 Antibody in

Gastric Cancer[5][6]
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Of note, in the 11 patients whose disease had progressed on first-line treatment, the ORR was

63.6%.[5][6] Among the 8 of these patients with high CCR8 expression, the ORR was 87.5%

and the DCR was 100%.[5][6] These findings suggest that CCR8 expression may be a

predictive biomarker for response to LM-4108 therapy.

The combination of LM-4108 and an anti-PD-1 antibody was generally well-tolerated.[5][6]

Adverse Event Profile

Any Grade TRAEs 81.3% of patients

Most Common TRAEs (≥15%)

Alanine transaminase increased (25.0%),

Aspartate transaminase increased (22.9%),

White blood cell decreased (22.9%), Anemia

(16.7%)

Grade ≥ 3 TRAEs 37.5% of patients

Most Common Grade ≥ 3 TRAEs (≥4%)
Anemia (8.3%), Lipase increased (4.2%), Rash

(4.2%), Lymphocyte count decreased (4.2%)

Table 5: Treatment-Related Adverse Events

(TRAEs) with LM-4108 and Anti-PD-1

Combination Therapy[5][6]

Conclusion and Future Directions
LM-4108 represents a promising therapeutic strategy to overcome resistance to immune

checkpoint inhibitors. Its mechanism of action, centered on the selective depletion of

immunosuppressive tumor-infiltrating Tregs via enhanced ADCC and ADCP, has been robustly

validated in preclinical models. Early clinical data in heavily pre-treated gastric cancer patients

who have failed prior anti-PD-1 therapy are highly encouraging, demonstrating a significant

anti-tumor effect with a manageable safety profile.

Future research should focus on several key areas:

Biomarker Development: Further investigation into CCR8 expression as a predictive

biomarker for patient selection is warranted.
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Combination Strategies: Exploring the synergy of LM-4108 with other immunotherapies,

such as anti-CTLA-4 antibodies, and other cancer treatments like chemotherapy and

targeted therapies, could further enhance its efficacy.

Expansion to Other Tumor Types: Given the prevalence of Treg-mediated

immunosuppression in various solid tumors, evaluating the efficacy of LM-4108 in other

cancer indications is a logical next step.

In conclusion, LM-4108 is a novel immuno-oncology agent with the potential to address the

significant unmet medical need of immunotherapy resistance. The ongoing and future clinical

development of LM-4108 will be crucial in defining its role in the evolving landscape of cancer

treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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